molecular formula C9H18N2O4 B3247330 N(6)-(2-carboxyethyl)-L-lysine CAS No. 18120-67-7

N(6)-(2-carboxyethyl)-L-lysine

Cat. No.: B3247330
CAS No.: 18120-67-7
M. Wt: 218.25 g/mol
InChI Key: SPBWCBIQZFYDOE-ZETCQYMHSA-N
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Description

N(6)-(2-carboxyethyl)-L-lysine is a derivative of the amino acid lysine, characterized by the addition of a carboxyethyl group at the N(6) position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(6)-(2-carboxyethyl)-L-lysine typically involves the reaction of L-lysine with acrylonitrile, followed by hydrolysis. The reaction conditions often include:

    Step 1: Reaction of L-lysine with acrylonitrile in an aqueous solution at a controlled pH.

    Step 2: Hydrolysis of the resulting nitrile group to a carboxylic acid using acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: N(6)-(2-carboxyethyl)-L-lysine can undergo various chemical reactions, including:

    Oxidation: The carboxyethyl group can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carboxyethyl group to an alcohol or other functional groups.

    Substitution: The amino group of lysine can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N(6)-(2-carboxyethyl)-L-lysine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its role in protein modification and its potential effects on cellular processes.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a drug delivery agent and in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N(6)-(2-carboxyethyl)-L-lysine involves its interaction with various molecular targets and pathways. The carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    N(6)-acetyl-L-lysine: Similar in structure but with an acetyl group instead of a carboxyethyl group.

    N(6)-methyl-L-lysine: Contains a methyl group at the N(6) position.

    N(6)-formyl-L-lysine: Features a formyl group at the N(6) position.

Uniqueness: N(6)-(2-carboxyethyl)-L-lysine is unique due to the presence of the carboxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interactions, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-amino-6-(2-carboxyethylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c10-7(9(14)15)3-1-2-5-11-6-4-8(12)13/h7,11H,1-6,10H2,(H,12,13)(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBWCBIQZFYDOE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCC(=O)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNCCC(=O)O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311147
Record name Nε-(Carboxyethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18120-67-7
Record name Nε-(Carboxyethyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18120-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nε-(Carboxyethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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